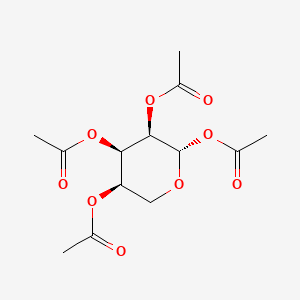

Tetra-O-acetyl-beta-D-ribopyranose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4,5,6-triacetyloxyoxan-3-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOQJPYNENPSSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4049-34-7, 4049-33-6 | |

| Record name | Ribopyranose, .beta.-D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xylopyranose, .beta.-D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tetra-O-acetyl-beta-D-ribopyranose: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Date: January 20, 2026

Abstract

This technical guide provides a comprehensive overview of 1,2,3,4-Tetra-O-acetyl-beta-D-ribopyranose, a pivotal acetylated sugar derivative in carbohydrate chemistry. We delve into its core physical and chemical properties, explore its synthesis and key reactions, and highlight its significant applications in research and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile molecule.

Introduction: The Significance of Tetra-O-acetyl-beta-D-ribopyranose

This compound is a fully protected derivative of D-ribose, a fundamental building block of nucleic acids. The acetylation of its hydroxyl groups renders the molecule stable under a variety of reaction conditions, making it an invaluable intermediate in organic synthesis.[1] Its primary role is to serve as a precursor for the synthesis of nucleosides, particularly antiviral agents, where precise stereochemical control is paramount.[1] The acetyl protecting groups can be selectively removed, allowing for the introduction of various functionalities at specific positions of the ribose ring. This guide will illuminate the properties and chemical behavior that underpin its utility in complex molecular architectures.

Physicochemical Properties

The physical and chemical properties of this compound are critical to its handling, storage, and application in synthetic chemistry. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O₉ | [1] |

| Molecular Weight | 318.28 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 110-112 °C | [1] |

| Optical Rotation | [α]20/D = -54° to -56° (c=5 in MeOH) | [1] |

| Purity | ≥ 99% (GC) | [1] |

| Storage | Room Temperature | [1] |

Expert Insight: The crystalline nature and defined melting point of this compound are indicative of its high purity, which is a critical parameter in pharmaceutical applications to avoid side reactions and ensure the stereochemical integrity of the final product.[3] Its stability at room temperature simplifies storage and handling in a laboratory setting.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the presence of the acetyl protecting groups and the pyranose ring structure.

Role as a Protected Sugar

The four acetyl groups serve as protecting groups for the hydroxyl functionalities of the ribose sugar. This protection is essential for preventing unwanted side reactions during multi-step syntheses.[1] The ester linkages of the acetyl groups are stable to a range of reaction conditions but can be readily cleaved under specific acidic or basic conditions, allowing for controlled deprotection.

Key Reactions

A primary application of this compound is in glycosylation reactions to form glycosidic bonds. The anomeric acetyl group can be selectively replaced by a nucleophile, such as a nitrogenous base, to form nucleosides. This reaction is a cornerstone in the synthesis of antiviral and anticancer drugs.[3] The stereochemical outcome of the glycosylation is influenced by the reaction conditions and the nature of the glycosyl donor and acceptor.

The general workflow for a Lewis-acid catalyzed glycosylation is depicted below:

Caption: A typical workflow for the deprotection of an acetylated nucleoside.

Self-Validation in Protocols: The progress of the deacetylation reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete removal of all four acetyl groups. The final product's identity and purity are confirmed using spectroscopic methods such as NMR and mass spectrometry.

Synthesis of this compound

The synthesis of this compound typically starts from D-ribose. A common method involves the acetylation of D-ribose using acetic anhydride in the presence of a catalyst. The synthesis often produces a mixture of alpha and beta anomers, which may require purification. [4][5] A representative synthetic protocol is as follows:

-

Dissolution: D-ribose is dissolved in a suitable solvent, such as pyridine, which also acts as a catalyst.

-

Acetylation: Acetic anhydride is added dropwise to the solution, usually at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

Reaction: The mixture is stirred and allowed to warm to room temperature to ensure complete acetylation of all hydroxyl groups.

-

Workup: The reaction is quenched by the addition of water or ice. The product is then extracted into an organic solvent like ethyl acetate.

-

Purification: The organic layer is washed with dilute acid (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic acid), and brine. After drying over an anhydrous salt (e.g., sodium sulfate), the solvent is removed under reduced pressure. The crude product can be purified by recrystallization to obtain the pure beta-anomer.

Caption: A schematic representation of the synthesis of this compound.

Applications in Research and Drug Development

This compound is a crucial intermediate in the pharmaceutical industry and academic research. [1]

-

Antiviral Drug Synthesis: It is a key starting material for the synthesis of numerous antiviral nucleoside analogs, which are effective against viruses such as HIV, hepatitis B and C, and herpes simplex. [4]* Anticancer Agents: Certain nucleoside analogs derived from this compound have shown promise as anticancer drugs.

-

Biochemical Probes: It is used to synthesize modified ribonucleic acids (RNAs), which are essential tools in gene therapy and for studying biological processes. [1]* Carbohydrate Chemistry: In a broader sense, it serves as a model compound for studying the reactions and interactions of carbohydrates. [1]

Conclusion

This compound is a cornerstone molecule in the field of carbohydrate chemistry and medicinal chemistry. Its well-defined physical properties and predictable chemical reactivity make it an ideal protected building block for the synthesis of complex bioactive molecules. A thorough understanding of its properties and reaction mechanisms is essential for any researcher or professional working in the field of drug discovery and development.

References

- ICF-Interchem Formulations. (2006). Process for producing a ribofuranose. Google Patents.

- ICF-Interchem Formulations. (2006). Process for producing a ribofuranose. Google Patents.

-

PubChem. (n.d.). 1,2,3,5-Tetraacetyl-beta-D-ribofuranose. Retrieved from [Link]

-

Lim, D., & Fairbanks, A. J. (2016). Selective anomeric acetylation of unprotected sugars in water. RSC Publishing. Retrieved from [Link]

-

Ashenhurst, J. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. Retrieved from [Link]

-

Pharmaffiliates. (2025). The Role of Tetra-O-acetyl beta-L-Ribofuranose in Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Enzymic Hydrolysis of Acetylated D-Ribose Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Regioselective Deacetylation of Peracetylated Glycosides with a Cleavable Aglycone. Retrieved from [Link]

-

Organic Chemistry Tutor. (2024, March 7). Acetal Hydrolysis Mechanism + EASY TRICK! [Video]. YouTube. Retrieved from [Link]

-

PubMed. (2015). A new look at acid catalyzed deacetylation of carbohydrates: A regioselective synthesis and reactivity of 2-O-acetyl aryl glycopyranosides. Retrieved from [Link]

-

ACS Publications. (2023). Selective Anomeric Acetylation of Unprotected Sugars with Acetic Anhydride in Water. Organic Letters. Retrieved from [Link]

-

Frontiers in Chemistry. (2021). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). A convenient preparation of 1,2,3-tri-O-acetyl-β-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1,2,3,5-Tetraacetyl-beta-D-ribofuranose | C13H18O9 | CID 83064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]

- 5. US7034161B2 - Process for producing a ribofuranose - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Structure and Stereochemistry of Tetra-O-acetyl-beta-D-ribopyranose

This guide provides a comprehensive technical overview of Tetra-O-acetyl-beta-D-ribopyranose, a pivotal intermediate in carbohydrate chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's intricate structural and stereochemical properties, supported by detailed methodologies for its synthesis and thorough spectroscopic analysis. Our focus is on providing not just protocols, but the underlying scientific principles that govern the behavior and application of this versatile compound.

Introduction: The Significance of a Protected Ribopyranose

This compound (CAS No. 4049-34-7) is a fully acetylated derivative of D-ribopyranose, a five-carbon sugar that is a fundamental component of RNA.[1][2] The acetylation of the hydroxyl groups serves a critical purpose in organic synthesis: it protects these reactive functionalities, enhancing the compound's stability and solubility in organic solvents, which is crucial for a variety of reaction conditions.[1] This strategic protection allows for precise chemical manipulations at other positions and makes it an invaluable building block in the synthesis of nucleosides, antiviral agents, and other complex bioactive molecules where stereochemical control is paramount.[1][2]

Molecular Structure and Stereochemical Landscape

The structure of this compound is defined by its pyranose ring, a six-membered ring containing five carbon atoms and one oxygen atom. The "beta" designation indicates that the acetyl group at the anomeric carbon (C1) is in the equatorial position. This stereochemical arrangement has profound implications for the molecule's conformation and reactivity.

Unraveling the Pyranose Ring Conformation

Like cyclohexane, the pyranose ring is not planar and adopts puckered conformations to minimize steric and torsional strain. The most stable conformations are the "chair" forms. For β-D-ribopyranose, two primary chair conformations are possible: ¹C₄ and ⁴C₁. In the case of this compound, the bulky acetyl groups play a significant role in determining the most stable conformation. The chair conformation that places the maximum number of these bulky substituents in the more spacious equatorial positions will be energetically favored to minimize 1,3-diaxial interactions.[3]

Based on the principles of conformational analysis of pyranoid rings, the favored chair conformation for this compound is the ⁴C₁ conformation. In this arrangement, all four acetyl groups can occupy the sterically less hindered equatorial positions, leading to a more stable molecule.

Logical Flow of Conformational Preference:

Caption: Logical workflow for determining the preferred chair conformation.

The Anomeric Effect: A Stereoelectronic Influence

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at the anomeric carbon of a pyranose ring to favor an axial orientation, which is counterintuitive to steric considerations.[4] This effect arises from a stabilizing interaction between a lone pair of electrons on the ring heteroatom (oxygen in this case) and the antibonding (σ*) orbital of the C1-substituent bond.[4]

In this compound, the anomeric substituent is an acetyl group. While the anomeric effect would favor an axial position for an electronegative substituent, the "beta" configuration places the C1-acetyl group in the equatorial position. This indicates that for this molecule, the steric bulk of the acetyl group and the steric interactions with the other equatorial acetyl groups outweigh the stabilizing influence of the anomeric effect. It is important to note that a "reverse anomeric effect" has also been described, which can favor equatorial substituents under certain conditions, though this is a subject of ongoing discussion.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of D-ribose. The following protocol is a representative method for its laboratory-scale preparation.

Experimental Protocol: Acetylation of D-Ribose

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend D-ribose in a mixture of acetic anhydride and acetic acid.

-

Addition of Reagents: Cool the mixture in an ice bath to 0-5°C. Slowly add pyridine, followed by the dropwise addition of concentrated sulfuric acid, ensuring the temperature remains below 5°C.[5]

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for approximately 1.5 to 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture back to 0-5°C and add diisopropyl ether.[5] Neutralize the mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Extract the aqueous layer with ethyl acetate.

-

Isolation and Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to yield pure this compound as a white crystalline solid.[2]

Causality Behind Experimental Choices:

-

Acetic Anhydride and Acetic Acid: Acetic anhydride is the acetylating agent, while acetic acid can act as a solvent and participate in the reaction equilibrium.

-

Pyridine: Pyridine acts as a base to neutralize the acetic acid byproduct of the acetylation reaction, driving the reaction to completion. It also serves as a catalyst.

-

Sulfuric Acid: A strong acid catalyst is required to facilitate the acetylation of the anomeric hydroxyl group.

-

Low Temperature: The initial addition of reagents at low temperature is crucial to control the exothermic reaction and prevent unwanted side reactions.

-

Aqueous Work-up: The neutralization step is essential to remove the acidic components, and the extraction isolates the desired product from the aqueous phase.

Spectroscopic Characterization: A Self-Validating System

The identity and purity of synthesized this compound must be confirmed through a combination of spectroscopic techniques. The data presented below serve as a benchmark for researchers to validate their own experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling Constants (J, Hz) |

| C1 | ~91-93 | ~5.8-6.0 | d, J ≈ 3-4 Hz |

| C2 | ~68-70 | ~5.1-5.3 | dd, J ≈ 3-4, 8-9 Hz |

| C3 | ~67-69 | ~5.0-5.2 | t, J ≈ 8-9 Hz |

| C4 | ~66-68 | ~4.9-5.1 | t, J ≈ 8-9 Hz |

| C5 | ~61-63 | ~3.8-4.0 (ax), ~3.6-3.8 (eq) | m |

| Acetyl CH₃ | ~20-21 | ~1.9-2.1 | s (multiple) |

| Acetyl C=O | ~169-171 | - | - |

Note: The exact chemical shifts may vary slightly depending on the solvent and the concentration.

Interpretation of NMR Data:

-

The chemical shift of the anomeric proton (H1) at ~5.8-6.0 ppm and its small coupling constant (J ≈ 3-4 Hz) are characteristic of an equatorial proton coupled to an axial proton at C2, confirming the beta configuration.

-

The presence of four distinct signals in the acetyl methyl region (~1.9-2.1 ppm) and four signals in the carbonyl region (~169-171 ppm) confirms the presence of the four acetyl groups.

-

The coupling constants between the ring protons provide information about their dihedral angles, which can be used to further confirm the chair conformation.

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

Mass Spectrometry: Electrospray ionization (ESI) or other soft ionization techniques are typically used. The mass spectrum will show a peak corresponding to the molecular ion adduct, for example, [M+Na]⁺ at m/z 341.08. Fragmentation patterns can provide further structural information.

Infrared Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the stretching vibrations of the carbonyl groups (C=O) of the acetyl esters at approximately 1740-1760 cm⁻¹. The absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the complete acetylation of all hydroxyl groups.

Applications in Research and Development

This compound is a cornerstone in the synthesis of a wide range of biologically important molecules.

-

Nucleoside Synthesis: It serves as a key glycosyl donor in the synthesis of both natural and modified nucleosides. The protected hydroxyl groups allow for the selective formation of the glycosidic bond between the anomeric carbon and the nitrogenous base.[1]

-

Glycosylation Reactions: It is used as a building block for the synthesis of oligosaccharides and glycoconjugates, which are important in various biological processes.

-

Antiviral and Anticancer Drug Development: Many antiviral and anticancer drugs are nucleoside analogs. The use of this compound allows for the synthesis of novel analogs with modified sugar moieties to improve efficacy and reduce toxicity.[1]

-

Biotechnology: This compound is utilized in the production of modified ribonucleic acids (RNAs), which are crucial for applications in gene therapy and RNA-based vaccines.[2]

Conclusion

This compound is more than just a protected sugar; it is a versatile and indispensable tool in the arsenal of the synthetic organic chemist. A thorough understanding of its structure, stereochemistry, and reactivity is fundamental to its effective application. This guide has provided a detailed examination of these aspects, from the subtle interplay of steric and stereoelectronic effects that govern its conformation to the practical methodologies for its synthesis and characterization. By grounding these technical details in the principles of causality and providing robust, verifiable data, we empower researchers to confidently utilize this key intermediate in their pursuit of novel scientific discoveries and the development of next-generation therapeutics.

References

-

Anomeric effect. In Wikipedia. Retrieved from [Link]

-

Gómez-Pinto, I., et al. (2020). Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d‑Galactosamine. The Journal of Organic Chemistry, 85(15), 9634–9646. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97336, beta-D-Ribopyranose, 1,2,3,4-tetraacetate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83064, 1,2,3,5-Tetraacetyl-beta-D-ribofuranose. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, tetraacetate. In NIST Chemistry WebBook. Retrieved from [Link]

- Ramasamy, K., & Tam, R. (2005). Process for producing a ribofuranose. U.S.

-

ResearchGate. (n.d.). Both chair forms of αD-ribopyranose. Retrieved from [Link]

-

Roslund, M. U., et al. (2008). Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research, 343(1), 101-112. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Conformational inversion of pyranoid ring sugars. Conformational equilibrium of .beta.-D-ribopyranose tetraacetate. Retrieved from [Link]

-

SLU. (2021). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. Retrieved from [Link]

-

Study.com. (n.d.). Draw beta-d-galactopyranose and beta-d-mannopyranose in their more stable chair conformations. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2022). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Retrieved from [Link]

-

MDPI. (2018). 1,2,3,4-Tetra-O-Acetyl-β-d-Mannuronic Acid. Retrieved from [Link]

-

Filo. (2023). Draw chair conformations for α -D-mannopyranose and β -D-mann... Retrieved from [Link]

-

MOST Wiedzy. (2025). and α-l-xylopyranosyl bromides in enantiomorphic space groups. Retrieved from [Link]

-

ResearchGate. (2025). Preparation of α and β anomers of 1,2,3,6-tetra-O-acetyl-4- chloro-4-deoxy-D-galactopyranose based upon anomerization and kinetic acetylation. Retrieved from [Link]

-

National Institutes of Health. (2025). Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2817255, 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Complete (1)H and (13)C NMR chemical shift assignments of mono- to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER. Retrieved from [Link]

Sources

- 1. Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d‑Galactosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]

- 3. homework.study.com [homework.study.com]

- 4. Anomeric effect - Wikipedia [en.wikipedia.org]

- 5. 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBOFURANOSE synthesis - chemicalbook [chemicalbook.com]

The Biological Crossroads of Acetylated Ribopyranose Derivatives: A Technical Guide for Researchers and Drug Developers

Introduction: Beyond Simple Modifications

In the intricate landscape of cellular biochemistry, ribose and its derivatives form the very backbone of genetic material and energy currency.[1][2] While the roles of phosphorylation and glycosylation of these sugars are well-established, the strategic addition of a simple acetyl group to the ribose moiety unveils a fascinating and complex layer of biological regulation and therapeutic potential. This guide moves beyond a cursory overview to provide an in-depth exploration of the biological significance of acetylated ribopyranose derivatives, synthesizing field-proven insights with foundational biochemical principles. We will journey from their role as ephemeral signaling molecules to their calculated design as next-generation therapeutics, providing both the "why" and the "how" for researchers in the field.

Section 1: O-Acetyl-ADP-Ribose: A Sirtuin-Forged Signaling Molecule

One of the most profound roles for an acetylated ribose derivative is that of O-acetyl-ADP-ribose (OAADPr), a unique metabolite generated by the Sirtuin (Sir2) family of NAD+-dependent deacetylases.[3][4][5] These enzymes play a critical role in epigenetics, metabolism, and DNA repair by removing acetyl groups from lysine residues on histones and other proteins. This is not a simple hydrolysis; instead, Sirtuins catalyze a complex reaction that consumes one molecule of NAD+ and transfers the acetyl group from the protein substrate onto the ADP-ribose moiety, yielding nicotinamide, the deacetylated protein, and OAADPr.[3][4][5][6]

The Sirtuin Catalytic Cycle: Production of a Key Metabolite

The generation of OAADPr is intrinsically linked to the deacetylase activity of Sirtuins. The reaction proceeds through a unique mechanism where the cleavage of NAD+ is coupled with the deacetylation of a substrate.[3][6] The acetyl group from the lysine is transferred to the ribose of ADP-ribose, forming primarily 2'-O-acetyl-ADP-ribose, which can then equilibrate with the 3' isomer in solution.[4]

Downstream Signaling Roles of OAADPr

Once produced, OAADPr is not an inert byproduct. It functions as a signaling molecule that influences several critical cellular processes.

-

Chromatin Silencing: In yeast, OAADPr plays a role in the establishment of silent heterochromatin. It has been shown to directly interact with the Sir3 protein, a key component of the SIR silencing complex.[7] This interaction is thought to facilitate the assembly and loading of the Sir2/3/4 complex onto nucleosomes, promoting the spread of heterochromatin.[4]

-

Ion Channel Gating: In mammalian cells, OAADPr has been identified as a potent activator of the TRPM2 (Transient Receptor Potential Melastatin 2) cation channel, a key player in calcium signaling, immune cell function, and oxidative stress responses.[4] The binding of OAADPr to the NUDT9 homology domain of TRPM2 gates the channel, allowing an influx of Ca2+ into the cell.

-

DNA Damage Response: The production of OAADPr is linked to the DNA damage response. Sirtuins are involved in DNA repair, and the localized production of OAADPr may contribute to signaling cascades that recruit repair factors.[5] Additionally, an accumulation of OAADPr has been linked to a metabolic shift that reduces endogenous reactive oxygen species (ROS), suggesting a role in mitigating oxidative damage.[4]

Metabolism and Regulation of OAADPr Levels

The cellular concentration of OAADPr is tightly regulated by specific hydrolases, ensuring its signals are transient.

-

ARH3 (ADP-Ribosylhydrolase 3): In mammals, ARH3 can hydrolyze OAADPr to acetate and ADP-ribose.[4]

-

Ysa1 (NUDIX hydrolase): In yeast, Ysa1 cleaves OAADPr into AMP and O-acetylribose-5-phosphate. Deletion of the Ysa1 gene leads to a significant increase in cellular OAADPr levels.[5]

Section 2: Acetylated Ribose Derivatives in Drug Development

The strategic acetylation of ribose moieties is a powerful tool in medicinal chemistry, primarily employed to enhance the therapeutic properties of nucleoside analogs. These analogs are cornerstones of antiviral and anticancer chemotherapy.[6][8][9]

The Prodrug Strategy: Enhancing Bioavailability and Cellular Uptake

Many potent nucleoside analogs suffer from poor oral bioavailability due to their hydrophilicity, which limits their passive diffusion across the intestinal wall.[10][11] Acetylation of the hydroxyl groups on the ribose ring increases the lipophilicity of the molecule, creating a prodrug that can more readily cross cell membranes.

Once inside the cell, ubiquitous intracellular esterase enzymes cleave the acetyl groups, releasing the active nucleoside analog. This active form can then be phosphorylated by cellular kinases to its triphosphate form, which acts as the ultimate inhibitor of viral polymerases or cellular DNA synthesis.[6]

A prime example of this strategy is the synthesis of Capecitabine , an oral prodrug of the anticancer agent 5-fluorouracil (5-FU). A key intermediate in its synthesis is 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, highlighting the critical role of acetylated ribose derivatives in modern chemotherapy.[12]

Impact on Antiviral and Anticancer Activity

The acetylation of nucleoside analogs can significantly impact their efficacy. Below is a summary of reported activity for several key nucleoside analogs, some of which utilize prodrug strategies involving acylation to improve their therapeutic index.

| Compound | Target Virus/Cancer | Reported Activity (IC₅₀/EC₅₀) | Citation(s) |

| 3'-azido-3'-deoxythymidine (AZT) | HIV | IC₅₀ = 0.03 µM | [9] |

| 2'-C-Methylcytidine | Hepatitis C Virus (HCV) | EC₉₀ = 5.40 µM | [13] |

| 3'-C-Methyladenosine | Human Leukemia Cell Lines | IC₅₀ ≈ 18 µM | [9] |

| GS-5734 (Remdesivir) Prodrug | Ebola Virus (EBOV) | EC₅₀ = 0.06 µM | [13] |

| Carbobicyclic Uridine Analog (19a) | Respiratory Syncytial Virus (RSV) | IC₅₀ = 6.94 µM | [8] |

| Carbobicyclic Ribavirin Analog (11a) | Respiratory Syncytial Virus (RSV) | IC₅₀ = 0.53 µM | [8] |

Note: The table includes data for parent nucleoside analogs and their prodrugs to illustrate the potency achieved through these chemical strategies. The effectiveness of acylated prodrugs is ultimately measured by the intracellular concentration of the active triphosphate form.

Section 3: Methodologies in Acetylated Ribopyranose Research

Advancing our understanding of these molecules requires robust and reproducible experimental protocols. This section provides validated methodologies for the synthesis, purification, and biological evaluation of acetylated ribopyranose derivatives.

Synthesis Protocol: 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose

This protocol describes a practical, multi-gram synthesis of a key acetylated ribose intermediate used in the production of nucleoside analogs like Capecitabine.[3][12][14][15]

Workflow Overview:

Step-by-Step Methodology:

-

Step 1: Ketalization of D-Ribose

-

Suspend D-Ribose and SnCl₂·2H₂O in a mixture of acetone and methanol.

-

Add a catalytic amount of concentrated H₂SO₄ and heat the mixture (e.g., 40-45 °C) for approximately 20 hours.[12]

-

Filter the mixture and neutralize the filtrate with a saturated NaHCO₃ solution.

-

Filter again through Celite and evaporate the organic solvents.

-

Extract the remaining aqueous solution with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield methyl 2,3-O-isopropylidene-β-D-ribofuranoside.

-

-

Step 2: Tosylation of the 5'-Hydroxyl Group

-

Dissolve the product from Step 1 in dichloromethane (CH₂Cl₂) and cool to 0 °C.

-

Add pyridine, followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl).

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Wash the reaction mixture with dilute HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄ and concentrate to yield the tosylated product.

-

-

Step 3: Reductive Deoxygenation

-

Dissolve the tosylated product from Step 2 in a suitable solvent like dimethyl sulfoxide (Me₂SO).

-

Add a reducing agent, such as sodium borohydride (NaBH₄), in portions.

-

Heat the reaction (e.g., 80-100 °C) and monitor for completion by TLC.

-

Cool the mixture, dilute with water, and extract with an organic solvent.

-

Wash, dry, and concentrate the organic extracts. Purify by column chromatography to obtain the 5-deoxy product.

-

-

Step 4: Hydrolysis of the Ketal Group

-

Dissolve the 5-deoxy product from Step 3 in a suitable solvent system.

-

Add a dilute acid (e.g., 0.04 N H₂SO₄) and stir at room temperature until the hydrolysis is complete.

-

Neutralize the reaction with a base (e.g., BaCO₃), filter, and concentrate the filtrate to obtain crude 5-deoxy-D-ribofuranose.

-

-

Step 5: Acetylation

-

Dissolve the crude 5-deoxy-D-ribofuranose from Step 4 in pyridine and cool to 0 °C.

-

Add acetic anhydride dropwise.

-

Allow the reaction to warm to room temperature and stir until all hydroxyl groups are acetylated.

-

Pour the mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.

-

Dry over Na₂SO₄, concentrate, and purify the crude product via column chromatography or recrystallization to obtain the final product, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose .[14]

-

Biological Assays: Measuring Sirtuin Activity

Since Sirtuins are the primary source of OAADPr, assaying their activity is fundamental. Fluorometric assays are widely used due to their high sensitivity and suitability for high-throughput screening.

Protocol: Fluorometric Sirtuin Activity Assay

This protocol is based on the principle that Sirtuin-mediated deacetylation of a peptide substrate containing an acetylated lysine residue adjacent to a fluorophore (like aminomethylcoumarin, AMC) makes it susceptible to cleavage by a developer enzyme, releasing the fluorophore.

-

Prepare Reaction Components:

-

Sirtuin Assay Buffer: (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

Substrate: A commercially available acetylated peptide substrate with a fluorophore (e.g., Fluoro-Substrate Peptide).

-

Co-substrate: A solution of NAD+.

-

Enzyme: Purified, recombinant Sirtuin enzyme (e.g., SIRT1, SIRT2, etc.).

-

Developer Solution: Contains a protease that specifically cleaves the deacetylated substrate.

-

Stop Solution: Often contains a Sirtuin inhibitor like nicotinamide to halt the reaction.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the Sirtuin Assay Buffer.

-

Add the NAD+ solution.

-

For inhibitor screening, add the test compounds at desired concentrations. Add DMSO for control wells.

-

Initiate the reaction by adding the Sirtuin enzyme to all wells except the "no enzyme" control.

-

Immediately add the Fluor-Substrate Peptide to all wells.

-

Incubate the plate at 37 °C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the Developer solution to each well.

-

Incubate at 37 °C for an additional 15-30 minutes to allow for fluorophore release.

-

Measure the fluorescence on a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm for AMC).

-

-

Data Analysis:

-

Subtract the background fluorescence from the "no enzyme" control wells.

-

Calculate the percentage of inhibition for test compounds relative to the DMSO control.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Analytical Methods: Quantification of OAADPr in Cells

Directly measuring the endogenous levels of OAADPr is crucial for understanding its signaling roles. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.[16]

Protocol Outline: LC-MS/MS Quantification of OAADPr

-

Cell Culture and Extraction:

-

Culture cells under desired experimental conditions.

-

Quench metabolism rapidly by adding cold solvent (e.g., acetonitrile/methanol/water mixture).

-

Lyse the cells and extract metabolites. It is critical to include an internal standard, such as ¹³C-labeled OAADPr, at the beginning of the extraction to account for sample loss.[16]

-

-

Sample Preparation:

-

Centrifuge the cell lysate to pellet proteins and debris.

-

Collect the supernatant containing the metabolites.

-

Perform a solid-phase extraction (SPE) or other cleanup step to remove interfering substances like salts and lipids.

-

-

LC-MS/MS Analysis:

-

Separate metabolites using a suitable liquid chromatography method, often involving a C18 reverse-phase column with a gradient elution.

-

Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Define specific precursor-to-product ion transitions for both endogenous OAADPr and the ¹³C-labeled internal standard to ensure accurate quantification.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of OAADPr.

-

Quantify the amount of OAADPr in the sample by comparing the peak area ratio of the endogenous analyte to the internal standard against the standard curve.

-

Conclusion and Future Perspectives

The acetylation of ribopyranose derivatives represents a critical nexus of cellular signaling, metabolism, and therapeutic intervention. The discovery of OAADPr as a direct product of Sirtuin activity has transformed it from a mere metabolic byproduct to a key signaling molecule involved in gene regulation and stress responses. Concurrently, the deliberate acetylation of nucleoside analogs has become a validated and powerful prodrug strategy, enabling the oral administration of drugs that would otherwise be ineffective.

For researchers, the path forward involves further deconvolution of OAADPr's downstream signaling pathways and the identification of new binding partners. For drug developers, the design of novel acetylated prodrugs with optimized release kinetics and tissue targeting remains a fertile ground for innovation. The methodologies outlined in this guide provide a robust framework for pursuing these exciting avenues of research, ensuring that the subtle yet significant impact of the acetyl group on ribose continues to be explored for both fundamental understanding and clinical benefit.

References

- Zhang, J. T., Chen, S. P., Feng, J. M., Liu, D. W., Tang, L. J., Wang, X. J., & Huang, S. P. (2013). Synthetic Study of 1, 2, 3-Tri-O-Acetyl-5-Deoxy-D-Ribofuranose.

- Sairam, P., Puranik, R., & Rao, B. S. (2003). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose.

- Pothukuchi, S., Puranik, R., & Sreenivasa Rao, B. (2003). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose.

- Tong, L., & Denu, J. M. (2008). Quantification of endogenous sirtuin metabolite O-acetyl-ADP-ribose. Analytical biochemistry, 383(2), 233–239.

- Sauve, A. A., & Youn, D. Y. (2012). Function and metabolism of sirtuin metabolite O-acetyl-ADP-ribose. Biochimica et biophysica acta, 1824(1), 38–46.

- Car, Ž., Petrović Peroković, V., & Tomić, S. (2007). Enzymic Hydrolysis of Acetylated D-Ribose Derivatives.

- Borra, M. T., & Denu, J. M. (2002). Conserved enzymatic production and biological effect of O-acetyl-ADP-ribose by silent information regulator 2-like NAD+-dependent deacetylases. The Journal of biological chemistry, 277(15), 12731–12737.

-

Gilead Sciences. (n.d.). Veklury® (remdesivir). Retrieved from [Link]

- Monosaccharide inhibitors targeting carbohydrate esterase family 4 de-N-acetylases. (2018). Bioorganic & medicinal chemistry, 26(19), 5275–5281.

- De Clercq, E. (2010). Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors. Expert opinion on drug discovery, 5(12), 1263–1282.

- O'Brien, L. L., & Moss, J. (2011). Hydrolysis of O-acetyl-ADP-ribose isomers by ADP-ribosylhydrolase 3. The Journal of biological chemistry, 286(24), 21110–21117.

- Fehr, A. R., Channappanavar, R., & Perlman, S. (2016). Poly(ADP-Ribose) Polymerases in Host-Pathogen Interactions, Inflammation, and Immunity. Journal of immunology (Baltimore, Md. : 1950), 197(10), 3749–3757.

- Hananya, N., & Almog, R. (2021).

- Fehr, A. R., Channappanavar, R., & Perlman, S. (2016). Poly(ADP-Ribose) Polymerases in Host-Pathogen Interactions, Inflammation, and Immunity. Journal of immunology (Baltimore, Md. : 1950), 197(10), 3749–3757.

- Car, Ž., Petrović, V., & Tomić, S. (2007). Enzymic Hydrolysis of Acetylated D-Ribose Derivatives.

- Hottiger, M. O., & Di Virgilio, F. (2019). ADP-ribosylation in evasion, promotion and exacerbation of immune responses. Immunological reviews, 290(1), 6–19.

- Li, M., & Yu, X. (2015). The role of poly(ADP-ribosyl)ation in DNA damage response and cancer chemotherapy. Oncogene, 34(29), 3749–3758.

- Hassa, P. O., & Hottiger, M. O. (2008). The role of ADP-ribosylation in regulating DNA double-strand break repair. Cellular and molecular life sciences : CMLS, 65(24), 3997–4011.

-

Analytical Separation Methods. (2021, September 15). Retrieved from [Link]

- Perreault, J., & Ferbeyre, G. (2005). Kinetic and binding analysis of the catalytic involvement of ribose moieties of a trans-acting delta ribozyme. The Journal of biological chemistry, 280(19), 18884–18890.

- Wu, Y., et al. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv.

- Gedi, V. D., & Barrow, J. C. (2021). Selective Acetylation of Unprotected Thioglycosides and Fully Unprotected Monosaccharides with Candida antarctica Lipase-B. Molecules (Basel, Switzerland), 26(16), 4967.

- Westover, J., & Seley-Radtke, K. L. (2019). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral research, 169, 104546.

- Götte, M., & Meier, C. (2018).

-

ADP-ribosylation opens the chromatin door for DNA repair. (2024, March 4). YouTube. Retrieved from [Link]

- Wang, J., & Li, Y. (2016). Current prodrug strategies for improving oral absorption of nucleoside analogues. Acta pharmaceutica Sinica. B, 6(4), 293–303.

- Rack, J. G. M., et al. (2020). (ADP-ribosyl)hydrolases: structure, function, and biology. Genes & development, 34(5-6), 263–284.

- Westover, J., & Seley-Radtke, K. L. (2019). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Antiviral research, 162, 78–97.

- Gloster, T. M., & Vocadlo, D. J. (2010). Glycosidase inhibition: assessing mimicry of the transition state. Organic & biomolecular chemistry, 8(2), 305–320.

- O'Brien, L. L., & Moss, J. (2011). Hydrolysis of O-Acetyl-ADP-ribose Isomers by ADP-ribosylhydrolase 3. The Journal of biological chemistry, 286(24), 21110–21117.

- Findlay, J., Levvy, G. A., & Marsh, C. A. (1958). Inhibition of glycosidases by aldonolactones of corresponding configuration. 2. Inhibitors of beta-N-acetylglucosaminidase. The Biochemical journal, 69(3), 467–473.

- Al-Masoudi, N. A., & Al-Soud, Y. A. (2017). Advanced Prodrug Strategies in Nucleoside and Non-Nucleoside Antiviral Agents: A Review of the Recent Five Years. Molecules (Basel, Switzerland), 22(10), 1718.

- Asano, N., Nash, R. J., Molyneux, R. J., & Fleet, G. W. (2000). Inhibitors against glycosidases as medicines. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 120(5), 459–476.

-

The Synthesis of Ribose and Nucleoside Derivatives. (n.d.). Madridge Publishers. Retrieved from [Link]

Sources

- 1. Exploring the role of ADP-Ribosylation in DNA repair - Princeton Insights [insights.princeton.edu]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FUNCTION AND METABOLISM OF SIRTUIN METABOLITE O-ACETYL-ADP-RIBOSE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crosstalk between poly(ADP-ribose) polymerase and sirtuin enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prodrugs of Nucleoside Triphosphates as a Sound and Challenging Approach: A Pioneering Work That Opens a New Era in the Direct Intracellular Delivery of Nucleoside Triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Role of Poly(ADP-ribosyl)ation in DNA Damage Response and Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthetic Study of 1, 2, 3-Tri-O-Acetyl-5-Deoxy-D-Ribofuranose | Scientific.Net [scientific.net]

- 16. CN102432642B - Synthesis method of 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose - Google Patents [patents.google.com]

An In-Depth Technical Guide to Tetra-O-acetyl-beta-D-ribopyranose: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2,3,4-Tetra-O-acetyl-β-D-ribopyranose, a pivotal molecule in the fields of carbohydrate chemistry and drug development. Delving into its historical discovery, the evolution of its synthesis, and its critical role as a precursor in nucleoside synthesis, this document serves as an in-depth resource. It details the causality behind historical and modern experimental protocols, provides validated methodologies, and summarizes key characterization data. The guide is structured to offer both a historical narrative and practical, actionable information for researchers in the field.

Introduction: The Emergence of a Key Glycosyl Donor

The story of Tetra-O-acetyl-β-D-ribopyranose is intrinsically linked to the foundational work on carbohydrates and nucleic acids. The late 19th and early 20th centuries witnessed a burgeoning interest in the chemical nature of sugars, spearheaded by luminaries such as Emil Fischer, who first synthesized L-ribose in 1891.[1] However, it was the subsequent recognition of D-ribose as a natural product and an essential component of nucleic acids by Phoebus Levene and Walter Jacobs in 1909 that set the stage for the importance of ribose derivatives.[1]

The necessity of selectively protecting the hydroxyl groups of carbohydrates to control their reactivity during chemical transformations became quickly apparent to these early pioneers. Acetylation, a method known since the early days of sugar chemistry, emerged as a robust strategy to "mask" these reactive groups. This protection was crucial for the controlled synthesis of glycosidic bonds, the fundamental linkage in oligosaccharides and nucleosides. 1,2,3,4-Tetra-O-acetyl-β-D-ribopyranose arose from this need, providing a stable, crystalline, and stereochemically defined precursor for the burgeoning field of nucleoside chemistry. Its β-anomeric configuration was particularly significant for the synthesis of biologically relevant nucleosides.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of 1,2,3,4-Tetra-O-acetyl-β-D-ribopyranose is essential for its application in synthesis.

| Property | Value | Source |

| CAS Number | 4049-34-7 | |

| Molecular Formula | C₁₃H₁₈O₉ | |

| Molecular Weight | 318.28 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 110-112 °C | |

| Optical Rotation | [α]²⁰/D = -54° to -56° (c=5 in MeOH) |

Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 5.88 (d, J=4.0 Hz, 1H), 5.36 (t, J=4.0 Hz, 1H), 5.12 (dd, J=4.0, 8.0 Hz, 1H), 4.98 (t, J=8.0 Hz, 1H), 4.03 (dd, J=4.0, 12.0 Hz, 1H), 3.80 (dd, J=8.0, 12.0 Hz, 1H), 2.12 (s, 3H), 2.06 (s, 3H), 2.04 (s, 3H), 2.02 (s, 3H) ppm.[2]

-

¹³C NMR (DMSO-d₆): δ 170.2, 169.8, 169.5, 169.2 (C=O), 91.5 (C-1), 70.2, 68.5, 67.8 (C-2, C-3, C-4), 62.1 (C-5), 20.8, 20.7, 20.6, 20.5 (CH₃) ppm.[2]

Historical Synthesis and Mechanistic Insights

The synthesis of acetylated sugars has evolved significantly from early, often non-selective methods to highly controlled stereoselective procedures.

Early Methods: Acetic Anhydride with Catalysis

Initial approaches to sugar acetylation involved reacting the unprotected carbohydrate with a large excess of acetic anhydride in the presence of a catalyst. Common catalysts included sodium acetate or Lewis acids like zinc chloride.

The rationale behind this approach lies in the activation of acetic anhydride by the catalyst. For instance, with zinc chloride, the Lewis acid coordinates to a carbonyl oxygen of the anhydride, increasing the electrophilicity of the acetyl groups and facilitating nucleophilic attack by the sugar's hydroxyl groups.

Caption: Generalized mechanism of zinc chloride-catalyzed acetylation of a sugar hydroxyl group.

A significant challenge with these early methods was the lack of anomeric control, often resulting in a mixture of α and β anomers. The separation of these anomers was a non-trivial task, relying on fractional crystallization, a process that was often tedious and resulted in significant yield loss. The anomeric ratio in these reactions is influenced by both kinetic and thermodynamic factors. The formation of the α-anomer is often kinetically favored, while the β-anomer, with its equatorial acetate group at the anomeric center, is typically the thermodynamically more stable product in the pyranose ring system.

Protocol: A Representative Historical Synthesis (circa early 20th Century)

The following protocol is a generalized representation of early methods for the per-acetylation of D-ribose.

Materials:

-

D-Ribose

-

Acetic Anhydride (large excess)

-

Anhydrous Zinc Chloride (catalytic amount)

-

Ice

-

Water

-

Sodium Bicarbonate solution (saturated)

-

Chloroform

-

Ethanol

Procedure:

-

Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath, add acetic anhydride.

-

Catalyst Addition: Slowly add a catalytic amount of anhydrous zinc chloride to the cold acetic anhydride with stirring. Causality: The reaction is exothermic, and cooling is necessary to control the reaction rate and prevent degradation of the sugar.

-

Sugar Addition: Gradually add D-ribose to the mixture while maintaining a low temperature.

-

Reaction Progression: Allow the mixture to slowly warm to room temperature and stir until the reaction is complete (typically monitored by the dissolution of the sugar). The reaction may be gently heated to ensure completion.

-

Quenching: Carefully pour the reaction mixture into a beaker of ice water with vigorous stirring. Causality: This step hydrolyzes the excess acetic anhydride and begins the precipitation of the acetylated sugar.

-

Neutralization: Once the excess anhydride has been hydrolyzed, neutralize the acetic acid formed with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with chloroform.

-

Washing and Drying: Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and filter.

-

Solvent Removal: Remove the chloroform under reduced pressure to yield a crude syrup or solid.

-

Crystallization: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to induce crystallization. This step is crucial for the separation of anomers.

Evolution to Stereoselective Synthesis

The advent of more sophisticated synthetic methods allowed for greater control over the stereochemical outcome of glycosylation reactions, leading to the preferential synthesis of the desired β-anomer.

The Influence of Neighboring Group Participation

A key conceptual advance was the understanding of "neighboring group participation." When an acetyl group is present at the C-2 position of the pyranose ring, it can participate in the reaction at the anomeric center (C-1).

Caption: The role of the C-2 acetyl group in directing the formation of the β-glycoside.

This participation leads to the formation of a bridged acetaloxonium ion intermediate. Subsequent nucleophilic attack at the anomeric carbon can only occur from the face opposite the bridged ion, resulting in the exclusive formation of the 1,2-trans product, which in the case of D-ribose is the β-anomer. This principle became a cornerstone of modern stereoselective glycosylation chemistry.

The Pivotal Role in Nucleoside Synthesis

The primary and most significant application of 1,2,3,4-Tetra-O-acetyl-β-D-ribopyranose is as a key intermediate in the synthesis of nucleosides, the building blocks of RNA and numerous antiviral and anticancer drugs. The acetyl groups serve as protecting groups for the ribose hydroxyls, allowing for the selective formation of the N-glycosidic bond between the sugar and a nucleobase.

The general strategy involves the coupling of the acetylated ribose with a silylated nucleobase in the presence of a Lewis acid catalyst, a method often referred to as the silyl-Hilbert-Johnson reaction.

Caption: General workflow for the synthesis of nucleosides using acetylated ribose.

The choice of the β-pyranose tetraacetate is critical for achieving the desired stereochemistry in the final nucleoside product. Following the glycosylation reaction, the acetyl protecting groups are typically removed under basic conditions, such as with methanolic ammonia or sodium methoxide in methanol, to yield the final nucleoside.

Conclusion and Future Perspectives

From its origins in the foundational era of carbohydrate chemistry to its current indispensable role in the synthesis of life-saving therapeutics, 1,2,3,4-Tetra-O-acetyl-β-D-ribopyranose stands as a testament to the power of fundamental organic synthesis. The historical progression from non-selective to highly stereocontrolled synthetic methods illustrates the intellectual evolution of the field. For contemporary researchers, a deep understanding of the principles governing its synthesis and reactivity remains paramount for the continued development of novel nucleoside analogs and other complex glycoconjugates. As the demand for sophisticated carbohydrate-based molecules in medicine and biology continues to grow, the legacy and utility of this seemingly simple acetylated sugar are assured.

References

- Angyal, S. J., & Tran, T. Q. Equilibria between pyranoses and furanoses. III. Deoxyaldoses. The stability of furanoses. Australian Journal of Chemistry, 28(7), 1575-1587.

-

Chem-Impex. 1,2,3,4-Tetra-O-acetyl-β-D-ribopyranose. Available at: [Link]

-

Emery Pharma. Separation and Identification of alpha- and beta-glycopyranoside anomers. (2015). Available at: [Link]

- Hadjebi, O., et al. (2020). Synthesis of carbohydrate esters and investigation reaction of Phosphoryl chloride from anomeric position of Per-Acetylated Carbohydrates. Archives of Pharmacy Practice, 11(S4), 71-75.

-

Krueger, B. (2024). The story of Phoebus Levene, one of the mostly invisible grandfathers of nucleic acids. Omic.ly. Available at: [Link]

-

MDPI. 1,2,3,4-Tetra-O-Acetyl-β-d-Mannuronic Acid. (2017). Molbank, 2017(3), M947. Available at: [Link]

- Nicholas, S. D., & Smith, F. (1948). Acetylation of Sugars.

-

Oreate AI Blog. (2026). Pyranose vs. Furanose: Understanding the Sweet Chemistry of Sugars. Available at: [Link]

-

ResearchGate. The synthesis of 1,2,3,5-tetraacetyl-β-d-ribose (1) from.... Available at: [Link]

-

Wikipedia. Phoebus Levene. Available at: [Link]

- Ying, L., et al. (2007). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 12(9), 2157-2171.

Sources

An In-depth Technical Guide to Tetra-O-acetyl-beta-D-ribopyranose: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of Tetra-O-acetyl-beta-D-ribopyranose, a pivotal intermediate in carbohydrate chemistry and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, purification, and detailed analytical characterization of this compound, alongside a discussion of its significant applications.

Introduction: The Significance of this compound

This compound is a fully protected derivative of D-ribose, a monosaccharide that forms the backbone of RNA. The acetylation of the hydroxyl groups serves a critical role in synthetic organic chemistry by rendering the sugar soluble in organic solvents and allowing for selective chemical transformations at other positions. This protected form of ribose is an essential building block in the synthesis of a wide array of biologically active molecules, most notably nucleoside analogues that are the cornerstone of many antiviral and anticancer therapies.[1] The stereochemistry of the acetyl groups and the pyranose ring structure are crucial for its utility as a glycosyl donor in these synthetic pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, storage, and application in synthesis.

| Property | Value |

| CAS Number | 4049-34-7 |

| Molecular Formula | C₁₃H₁₈O₉ |

| Molecular Weight | 318.28 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 110-112 °C |

| Solubility | Soluble in many organic solvents |

Synthesis and Purification: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of this compound from D-ribose is a standard yet nuanced procedure in carbohydrate chemistry. The following protocol provides a detailed methodology, emphasizing the rationale behind each step to ensure reproducibility and high yield of the desired β-anomer.

Experimental Protocol: Acetylation of D-Ribose

Objective: To synthesize this compound from D-ribose.

Materials:

-

D-ribose

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl ether

-

Hexane

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve D-ribose in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.

-

Expertise & Experience: Pyridine serves as both a solvent and a basic catalyst. It activates the hydroxyl groups of D-ribose for acetylation and neutralizes the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product.[2] Performing the reaction under an inert atmosphere of nitrogen prevents the introduction of moisture, which would hydrolyze the acetic anhydride.

-

-

Acetylation: Slowly add acetic anhydride dropwise to the cooled solution with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Expertise & Experience: The slow addition of acetic anhydride at 0 °C helps to control the exothermic reaction. Allowing the reaction to proceed overnight at room temperature ensures complete acetylation of all four hydroxyl groups.

-

-

Work-up and Extraction: Quench the reaction by slowly adding the mixture to ice-cold water. Extract the aqueous mixture with dichloromethane. Wash the organic layer sequentially with 1 M hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Trustworthiness: Each washing step is critical for removing impurities. The acid wash removes the basic pyridine, the bicarbonate wash removes acidic impurities, and the brine wash removes residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl ether and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. If necessary, add a small amount of hexane to promote precipitation.

-

Expertise & Experience: Recrystallization is an effective method for purifying the solid product. The choice of solvent is crucial; ethyl ether is a good solvent for the desired product at elevated temperatures but has lower solubility at colder temperatures, allowing for the formation of pure crystals upon cooling.[3] The slow cooling process is key to obtaining well-formed crystals and achieving high purity.

-

-

Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to a constant weight.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization: Ensuring Purity and Structural Integrity

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized this compound. The following techniques are essential for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the structure of the acetylated ribose.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the acetyl methyl protons (typically in the range of 1.9-2.1 ppm) and the protons of the ribopyranose ring. The coupling constants between the ring protons are crucial for confirming the β-anomeric configuration and the pyranose ring conformation.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the acetyl groups (around 170 ppm), the methyl carbons of the acetyl groups (around 20-21 ppm), and the carbons of the ribopyranose ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

-

Electron Ionization (EI-MS): In EI-MS, the molecular ion peak (M⁺) at m/z 318 may be observed, although it can be weak. The fragmentation pattern is characterized by the sequential loss of acetyl groups (as acetic acid, 60 Da, or ketene, 42 Da) and other fragments of the sugar ring.[4][5]

Characterization Workflow Diagram

Sources

An In-depth Technical Guide to the Solubility and Stability of Tetra-O-acetyl-beta-D-ribopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetra-O-acetyl-beta-D-ribopyranose is a fully acetylated derivative of the naturally occurring pentose sugar, D-ribose. The presence of acetyl groups in place of hydroxyl groups significantly alters the molecule's physicochemical properties, rendering it more lipophilic. This characteristic makes it a crucial intermediate in the synthesis of various nucleoside analogues and other bioactive molecules, where controlled stereochemistry and selective reactions are paramount.[1] Its stability and compatibility with a range of reaction conditions have made it a valuable tool in carbohydrate chemistry and drug development.[1] Understanding the solubility and stability of this compound is fundamental to its effective use in synthetic chemistry, formulation development, and for ensuring the integrity of research outcomes.

This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering insights into its behavior in various solvent systems and under different environmental stressors. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle, store, and utilize this important chemical intermediate effectively.

Core Physicochemical Properties

A foundational understanding of the basic physical and chemical properties of this compound is essential before delving into its solubility and stability.

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₈O₉ | |

| Molecular Weight | 318.28 g/mol | |

| Appearance | White to almost white crystalline powder | |

| Melting Point | 110-112 °C | |

| Optical Rotation | [α]20/D = -54 to -56° (c=5 in MeOH) |

Part 1: Solubility Profile

The acetylation of the hydroxyl groups on the ribopyranose ring significantly impacts its solubility. The replacement of polar hydroxyl groups with less polar acetyl groups decreases its affinity for polar solvents like water and increases its solubility in organic solvents.

Qualitative and Quantitative Solubility Data

| Solvent | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Methanol | Soluble | ~5-10 (Estimated) |

| Ethanol | Soluble | ~3-7 (Estimated) |

| Chloroform | Readily Soluble | > 10 (Estimated) |

| Ethyl Acetate | Readily Soluble | > 10 (Estimated) |

| Dimethyl Sulfoxide (DMSO) | Soluble | ~5-10 (Estimated) |

| Water | Sparingly Soluble | < 0.1 (Estimated) |

Note: The quantitative solubility values are estimations based on the general solubility of acetylated monosaccharides and should be experimentally verified for precise applications.

The high solubility in common organic solvents like chloroform and ethyl acetate is a direct consequence of the lipophilic nature imparted by the four acetyl groups. Its solubility in alcohols like methanol and ethanol is moderate, reflecting a balance between the polarity of the solvent and the acetylated sugar. The very low solubility in water is a key characteristic, distinguishing it from its highly soluble parent molecule, D-ribose.

Experimental Protocol: Determination of Solubility (Gravimetric Method)

This protocol outlines a reliable gravimetric method for determining the quantitative solubility of this compound in a given solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent (e.g., Methanol, Ethanol, Water)

-

Analytical balance

-

Thermostatic water bath or incubator

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Syringe filters (0.45 µm)

-

Pre-weighed evaporation dishes

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent at the desired temperature (e.g., 25°C). The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial and place it in a thermostatic bath.

-

Stir the mixture vigorously for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Weighing:

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 40-50°C).

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish.

-

Express the solubility as g/100 mL or mg/mL.

-

Caption: Workflow for gravimetric solubility determination.

Part 2: Stability Profile

The stability of this compound is a critical consideration for its storage and use in chemical synthesis. The primary degradation pathway of concern is the hydrolysis of the acetyl ester linkages, which can be influenced by pH, temperature, and the presence of enzymes.

pH-Dependent Stability and Hydrolysis

The ester groups of acetylated sugars are susceptible to both acid- and base-catalyzed hydrolysis.[2][3]

-

Acidic Conditions: Under acidic conditions, the hydrolysis of the acetyl groups is catalyzed by protons. The reaction proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Neutral Conditions: At neutral pH, the rate of hydrolysis is generally slow.

-

Basic Conditions: In alkaline media, hydrolysis is significantly accelerated through saponification, where hydroxide ions directly attack the electrophilic carbonyl carbon of the ester groups.

The rate of hydrolysis is expected to follow a U-shaped pH-rate profile, with the minimum rate of hydrolysis occurring in the slightly acidic to neutral pH range.

Thermal Stability

This compound is a crystalline solid with a melting point of 110-112°C.[1] As a solid, it is relatively stable at room temperature when protected from moisture. However, at elevated temperatures, particularly in the presence of moisture or catalytic impurities, thermal degradation can occur. The primary thermal degradation pathway is likely to be the hydrolysis of the acetyl groups, which would be accelerated at higher temperatures.

Forced Degradation Studies

To comprehensively understand the stability of this compound, forced degradation studies are essential. These studies involve subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.[4][5] The goal is to identify potential degradation products and pathways, and to develop and validate stability-indicating analytical methods.

Typical Stress Conditions for Forced Degradation:

-

Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Dry heat at a temperature below the melting point (e.g., 80°C).

-

Photostability: Exposure to UV and visible light as per ICH guidelines.

Degradation Pathway

The principal degradation pathway for this compound under hydrolytic (acidic or basic) and thermal stress is the sequential removal of the acetyl groups to yield partially deacetylated ribopyranose intermediates and ultimately D-ribose. The anomeric acetyl group at the C1 position is often the most labile.

Caption: Proposed primary degradation pathway via hydrolysis.

Experimental Protocol: Stability Testing Using HPLC

This protocol describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method to monitor the degradation of this compound under various stress conditions.

Objective: To quantify the remaining parent compound and detect the formation of degradation products over time.

Materials:

-

This compound

-

HPLC-grade acetonitrile and water

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock and Sample Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

For each stress condition, dilute the stock solution with the respective stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

-

Prepare a control sample by diluting the stock solution with the solvent used for the stress studies (e.g., water).

-

-

Forced Degradation:

-

Incubate the prepared sample solutions under the desired stress conditions for specific time points.

-

At each time point, withdraw an aliquot of the sample, neutralize it if necessary (for acid and base stressed samples), and dilute it to the initial concentration with the mobile phase.

-

-

HPLC Analysis:

-

Mobile Phase: A gradient of acetonitrile and water is often effective. For example, a starting composition of 50:50 acetonitrile:water, ramping to 90:10 acetonitrile:water over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: As acetylated sugars lack a strong chromophore, detection at a low UV wavelength (e.g., 205-215 nm) is typically used.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

-

Calculate the percentage of degradation over time.

-

The method's stability-indicating nature is confirmed by the ability to resolve the parent peak from all degradation product peaks.

-

Caption: Workflow for HPLC-based stability testing.

Conclusion